Superior Leaving Group Ability Quantified by Hammett σp Constant and Conjugate Acid pKa
The electron-withdrawing power and leaving group ability of the triflate (-OTf) moiety in 4-acetylphenyl triflate are quantifiably superior to those of common alternative sulfonate esters such as tosylate (-OTs) and mesylate (-OMs). The Hammett σp constant, a measure of substituent electronic effect, is +0.47 for the triflate group, which is significantly higher than the values for mesylate (+0.33) and tosylate (+0.29) [1]. This indicates a stronger electron-withdrawing inductive effect that activates the aryl carbon for nucleophilic attack. Furthermore, the conjugate acid of the triflate anion is triflic acid, with an estimated pKa of -14, making the triflate anion an exceptionally stable and weak conjugate base . In contrast, the conjugate acid of the tosylate anion, p-toluenesulfonic acid, has a pKa of -2.8 [2]. This vast difference in pKa (ΔpKa > 11 units) translates directly into a far superior leaving group ability for the triflate in nucleophilic substitution and oxidative addition steps of cross-coupling reactions.
| Evidence Dimension | Leaving group electronic effect (Hammett σp) and conjugate acid strength (pKa) |
|---|---|
| Target Compound Data | σp = +0.47 (triflate group); Conjugate acid pKa ≈ -14 (triflic acid) |
| Comparator Or Baseline | Mesylate group: σp = +0.33; Tosylate group: σp = +0.29, pKa = -2.8 (p-toluenesulfonic acid) |
| Quantified Difference | σp difference: +0.18 vs. tosylate; +0.14 vs. mesylate. pKa difference: >11 units more acidic than tosylic acid. |
| Conditions | Hammett σp values determined by titration of 4-substituted benzoic acids [1]; pKa values are reported literature values for the conjugate acids [2]. |
Why This Matters
This data proves the triflate group's uniquely powerful electron-withdrawing and leaving group capability, which enables reactions under milder conditions or with less reactive nucleophiles than would be possible with tosylate or mesylate analogs.
- [1] Stang, P. J.; Anderson, A. G. Hammett and Taft Substituent Constants for the Mesylate, Tosylate, and Triflate Groups. J. Org. Chem. 1976, 41, 781-785. View Source
- [2] University of Calgary. Ch8 : Tosylates. Department of Chemistry, University of Calgary. View Source
